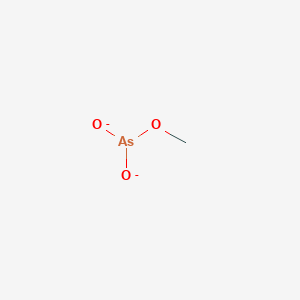

Methoxy(dioxido)arsane

Description

Properties

CAS No. |

802033-21-2 |

|---|---|

Molecular Formula |

CH3AsO3-2 |

Molecular Weight |

137.954 g/mol |

IUPAC Name |

methoxy(dioxido)arsane |

InChI |

InChI=1S/CH3AsO3/c1-5-2(3)4/h1H3/q-2 |

InChI Key |

NCOIQXXSGMKPMP-UHFFFAOYSA-N |

Canonical SMILES |

CO[As]([O-])[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Methoxy Dioxido Arsane

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the fundamental electronic structure and bonding characteristics of molecules. For methoxy(dioxido)arsane, these computational approaches can elucidate its geometry, orbital interactions, and the nature of its chemical bonds, providing insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Calculations for Geometric Optimization and Conformational Analysis

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For analogous compounds like methylarsonic acid, DFT calculations, specifically using the B3LYP functional with the 6-311++G(2d,2p) basis set, have been effectively employed to predict geometric parameters. These calculations provide data on bond lengths and bond angles. For instance, in a study of various arsonic acids, this level of theory yielded results in good agreement with experimental values where available.

Table 1: Representative Calculated Geometric Parameters for a Simple Organoarsenic Acid (Methylarsonic Acid) using DFT Note: This data is for an analogous compound and serves as a theoretical model.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| As=O | 1.65 | O=As-O |

| As-O | 1.75 | O=As-C |

| As-C | 1.92 | O-As-C |

| O-H | 0.97 | As-O-H |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net

For organoarsenic compounds, DFT calculations can predict the energies of these frontier orbitals. In a study on tris(2-pyridyl)arsine, a related organoarsenic compound, DFT calculations were used to analyze the HOMO and LUMO, revealing that the HOMO was primarily localized on the arsenic and pyridyl rings, while the LUMO was distributed over the pyridyl rings. mdpi.com A similar analysis for this compound would likely show a high contribution from the oxygen atoms in the HOMO and from the arsenic atom in the LUMO. The electron density distribution, which can also be visualized through DFT, would illustrate the regions of high and low electron density, providing further insight into the molecule's reactivity and electrostatic potential.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Model Organoarsenic Compound Note: This data is hypothetical and for illustrative purposes based on general principles.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 6.3 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method provides valuable information about the hybridization of atomic orbitals and the nature of bonding and intermolecular interactions.

NBO analysis can quantify the delocalization of electron density from a filled "donor" NBO to an empty "acceptor" NBO, which is indicative of hyperconjugative interactions that contribute to molecular stability. For this compound, NBO analysis would detail the hybridization of the arsenic, oxygen, and carbon atoms and the composition of the As=O, As-O, As-C, and O-C bonds. It would also quantify the lone pair character on the oxygen atoms. The interactions between these orbitals provide a deeper understanding of the electronic structure than a simple Lewis diagram can offer.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, with the forces between them calculated using a force field.

For this compound, an MD simulation in a solvent such as water would reveal how the molecule interacts with its environment. It would provide insights into the formation of hydrogen bonds between the oxygen atoms of the arsenyl group and water molecules, and how the solvent molecules arrange themselves around the solute. Such simulations can be used to calculate various properties, including diffusion coefficients and radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. While specific MD studies on this compound are lacking, simulations of other organic molecules in aqueous solution are common and provide a well-established methodology.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data to confirm the molecular structure. Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, is particularly amenable to theoretical prediction.

Using DFT, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the different modes of vibration of the molecule, such as the stretching and bending of its bonds. By comparing the calculated vibrational spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made. For instance, the characteristic stretching frequencies for the As=O and As-O bonds can be precisely identified. In a study on dimethylarsinic acid, DFT calculations were used to propose IR marker bands to distinguish between different solid-state polymorphs. This highlights the utility of theoretical spectroscopy in interpreting experimental results.

Table 3: Representative Calculated Vibrational Frequencies for a Simple Organoarsenic Acid Note: This data is for an analogous compound and serves as a theoretical model.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| As=O stretch | 950 |

| As-O stretch | 780 |

| As-C stretch | 620 |

| C-H stretch | 2950 |

| O-H bend | 1350 |

Computational Modeling of Stereochemical Properties and Inversion Barriers

The stereochemistry of arsenic compounds is a topic of significant interest. For trivalent arsenic compounds like arsines (AsR₃), the arsenic atom is a stereocenter if the three substituents are different, and the molecule can exist as a pair of enantiomers. These enantiomers can interconvert through a process called pyramidal inversion. The energy required for this inversion, known as the inversion barrier, can be calculated using quantum chemical methods.

For pentavalent arsenic compounds like this compound, the geometry around the arsenic atom is typically tetrahedral. While pyramidal inversion is not relevant in the same way as for trivalent arsines, computational modeling can still be used to investigate other stereochemical properties. For instance, if chiral centers are present in the molecule, computational methods can be used to determine the relative energies of different diastereomers. Studies on the inversion barriers of various arsines have shown that the energy barrier is influenced by the electronegativity of the substituents attached to the arsenic atom. acs.org Such computational approaches provide fundamental insights into the stereochemical stability of organoarsenic compounds.

Chemical Reactivity and Mechanistic Pathways of Methoxy Dioxido Arsane

Hydrolytic Stability and Decomposition Mechanisms Under Varying Conditions

The hydrolytic stability of the arsenic-oxygen-carbon bond is a critical aspect of the chemistry of arsenic acid esters. nih.gov It is anticipated that methoxy(dioxido)arsane would undergo hydrolysis, particularly under acidic or basic conditions, to yield methanol (B129727) and arsenic acid. The mechanism of this reaction would likely involve the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the electrophilic arsenic center, leading to the cleavage of the As-O bond.

The rate of hydrolysis is expected to be influenced by pH. In acidic solutions, the oxygen atom of the methoxy (B1213986) group could be protonated, making the arsenic atom more susceptible to nucleophilic attack. Conversely, in basic media, the hydroxide ion would act as a potent nucleophile.

Decomposition of related organoarsenic compounds can also be influenced by microbial activity. For instance, methylarsonic acid can be demethylated to the more toxic inorganic arsenite by soil microorganisms. nih.gov This biological cleavage of the arsenic-carbon bond suggests that the arsenic-oxygen bond in this compound could also be susceptible to enzymatic degradation in certain environments.

| Condition | Expected Products | Influencing Factors |

| Acidic Hydrolysis | Arsenic Acid, Methanol | H+ concentration, temperature |

| Basic Hydrolysis | Arsenate, Methanol | OH- concentration, temperature |

| Neutral Aqueous Solution | Slow hydrolysis to Arsenic Acid and Methanol | Temperature, presence of catalysts |

| Microbial Decomposition | Potential for enzymatic cleavage | Presence of specific microorganisms |

Redox Chemistry and Oxidation State Transformations Involving the Arsenic Center

The arsenic atom in this compound exists in the +5 oxidation state, which is the higher and generally more stable oxidation state for arsenic. libretexts.org Redox reactions involving this compound would entail the reduction of As(V) to As(III) or further to lower oxidation states.

While As(V) compounds are generally considered oxidants, their reactivity depends on the specific reagents and reaction conditions. libretexts.org this compound would likely act as an oxidizing agent in the presence of strong reducing agents. For example, it could be reduced by thiols, which are known to react with pentavalent arsenic compounds. nih.gov

Conversely, the oxidation of this compound from its As(V) state is not a facile process under normal conditions.

The reduction of pentavalent organoarsenic compounds often proceeds through a two-electron transfer process. In biological systems, the reduction of arsenate and its organic derivatives can be mediated by enzymes and reducing agents such as glutathione. nih.gov For this compound, a similar mechanism involving the transfer of electrons to the arsenic center, leading to the formation of a trivalent arsenic species, is plausible.

The redox potential of the As(V)/As(III) couple in organoarsenic compounds is influenced by the nature of the organic substituent and the pH of the medium. nih.gov It is expected that the methoxy group would have a discernible effect on the redox properties of the arsenic center.

| Redox Process | Reactant/Condition | Expected Product |

| Reduction | Strong reducing agents (e.g., thiols) | As(III) species |

| Reduction | Microbial activity | As(III) species |

| Oxidation | Unlikely under normal conditions | No reaction |

Nucleophilic and Electrophilic Reactions at the Arsenic and Alkoxy Centers

The arsenic atom in this compound is electron-deficient and therefore susceptible to nucleophilic attack. nih.gov As discussed in the context of hydrolysis, nucleophiles such as water and hydroxide ions can react at the arsenic center. Other nucleophiles, including halides and amines, could potentially displace the methoxy group. The reactivity towards nucleophiles would be a key feature of its chemical behavior.

The methoxy group itself can be subject to electrophilic attack, although this is generally less favored than reactions at the arsenic center. Strong electrophiles might interact with the oxygen atom of the methoxy group. In aryl ethers, the alkoxy group acts as an activating group for electrophilic substitution on the benzene (B151609) ring due to its electron-donating resonance effect. doubtnut.comyoutube.com While this compound lacks an aromatic ring, the principle of the oxygen's electron-donating character remains.

| Reaction Type | Reagent | Site of Attack | Potential Product |

| Nucleophilic Substitution | Halide ions (e.g., Cl-) | Arsenic center | Halogenated arsenic compound |

| Nucleophilic Substitution | Amines | Arsenic center | Amino-substituted arsenic compound |

| Electrophilic Interaction | Strong electrophiles | Oxygen of the methoxy group | Complex formation or reaction |

Thermal and Photochemical Transformations of this compound

Thermal Transformations

Organoarsenic compounds can undergo thermal decomposition, often leading to the formation of arsenic oxides and other products. spring8.or.jpilo.org The thermal stability of this compound would be limited, and upon heating, it would likely decompose. The decomposition of methylarsonic acid on heating produces toxic fumes of arsenic oxides. itcilo.org A similar decomposition pathway is expected for this compound, potentially yielding arsenic pentoxide, methanol, and other volatile organic compounds. Studies on arsenic-containing jarosite have shown that arsenic can be stabilized in residual solids at temperatures above 700°C, eventually forming hematite (B75146) structures at higher temperatures. scispace.com While the matrix is different, it indicates the potential for arsenic to be incorporated into stable inorganic phases upon high-temperature treatment. The release of arsenic from organic materials like dimethylarsinic acid has been observed to peak at temperatures between 275-350 °C. cuni.cz

Photochemical Transformations

The photochemical behavior of organoarsenic compounds can involve transformations such as alkylation and the formation of volatile species. rsc.orgnih.gov Irradiation of As(III) in the presence of acetic acid with UV light has been shown to produce various water-soluble organoarsenic species. rsc.org It is plausible that this compound could undergo photochemical reactions, potentially involving the cleavage of the As-O or O-C bonds, leading to the formation of radical species and subsequent reaction products. The presence of other substances, such as low-molecular-weight organic acids, could influence the photochemical pathways. nih.govacs.org

| Transformation | Conditions | Potential Products |

| Thermal Decomposition | High temperatures | Arsenic oxides, methanol, other volatile organics |

| Photochemical Reaction | UV irradiation | Radical species, rearranged products, potential for volatilization |

Oligomerization and Polymerization Pathways Involving this compound Units

While the direct polymerization of this compound has not been described, the potential for organoarsenic compounds to be incorporated into larger molecular structures is an area of interest in polymer and materials science. researchgate.netresearchgate.net Arsenic-containing polymers have been synthesized, and they exhibit unique properties based on the reactivity of the arsenic center. rsc.org

It is conceivable that under specific conditions, this compound could participate in condensation reactions, forming As-O-As linkages and leading to the formation of oligomers or polymers. This would likely require the removal of methanol to drive the reaction. The resulting materials would be inorganic-organic hybrid polymers with potential applications in various fields. The formation of such polymers could be influenced by the presence of catalysts and the reaction temperature.

In-depth Spectroscopic Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

A thorough investigation into the scientific literature and chemical databases reveals a significant absence of experimental and theoretical data for the compound "this compound." Despite a comprehensive search for advanced spectroscopic information, no specific research findings were available to construct a detailed article on its fundamental properties as requested.

The inquiry sought to build a detailed article structured around advanced spectroscopic probes for the elucidation of the properties of this compound, including vibrational, nuclear magnetic resonance, and electronic spectroscopies, as well as mass spectrometry and X-ray diffraction. However, the search for relevant data to populate the specified sections and subsections yielded no concrete results for this particular chemical compound.

The requested sections for the article were:

Advanced Spectroscopic Probes for Fundamental Property Elucidation of Methoxy Dioxido Arsane

Electronic Spectroscopy (UV-Vis) for Charge Transfer and Electronic Transitions

The lack of available peer-reviewed studies, spectral data in scientific databases, or computational chemistry reports directly pertaining to Methoxy(dioxido)arsane makes it impossible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. The creation of data tables and the discussion of detailed research findings are therefore not feasible.

While general principles of spectroscopy for related organoarsenic compounds or molecules with methoxy (B1213986) groups exist, the strict focus on "this compound" as per the instructions prevents the inclusion of such analogous, but not directly relevant, information.

It can be concluded that this compound is either a compound that has not been synthesized or has not been the subject of detailed spectroscopic characterization, or the relevant data is not publicly accessible. Consequently, the generation of the requested article with the specified level of scientific detail and data cannot be fulfilled at this time.

Coordination Chemistry and Catalytic Applications of Methoxy Dioxido Arsane Derivatives

Design and Synthesis of Methoxy(dioxido)arsane-Derived Ligands

The design of ligands derived from this compound, an ester of a disubstituted arsinic acid, is centered on the modification of the organic substituents attached to the arsenic atom. These substituents play a crucial role in determining the ligand's coordination properties, such as its denticity, steric bulk, and electronic characteristics. The synthesis of these ligands generally begins with the preparation of the corresponding arsinic acids, which can then be esterified to yield the desired methoxy (B1213986) derivatives.

Several established methods are available for the synthesis of aromatic arsonic and arsinic acids, which serve as precursors to this compound derivatives. These include the Bart, Béchamp, and Rosenmund reactions, which allow for the introduction of the arsonic or arsinic acid functionality onto an aromatic ring organicreactions.org. For instance, the Béchamp reaction involves the reaction of an aromatic amine with arsenic acid orgsyn.org. Once the parent arsinic acid is obtained, esterification can be carried out to produce the methoxy derivative.

The organic framework of the ligand can be tailored to create monodentate or multidentate architectures. For monodentate ligands, a single coordinating group is present on one of the organic substituents. For multidentate ligands, multiple donor atoms are incorporated into the ligand structure, allowing for chelation to a metal center. The synthesis of such ligands may involve multi-step procedures, including the functionalization of the organic groups prior to or after the formation of the arsinic acid nih.gov. The choice of synthetic route depends on the desired ligand architecture and the nature of the organic substituents.

Formation and Structural Characterization of Transition Metal Complexes

Complexes of transition metals with ligands derived from this compound can be synthesized through the reaction of the ligand with a suitable metal precursor, such as a metal halide or a metal complex with labile ligands. The coordination of the ligand to the metal center can occur through the arsenic atom or through other donor atoms present in the organic substituents. The resulting complexes can exhibit a variety of coordination geometries and bonding modes, which can be elucidated using techniques such as X-ray crystallography researchgate.netresearchgate.net.

Monodentate and Multidentate Ligand Architectures

Ligands derived from this compound can be designed to act as either monodentate or multidentate ligands. Monodentate ligands possess a single donor atom that coordinates to the metal center. In the case of this compound derivatives, this is typically the arsenic atom. Multidentate ligands, on the other hand, contain two or more donor atoms that can bind to the same metal center, forming a chelate ring researchgate.netresearchgate.net. The design of multidentate ligands involves the incorporation of additional donor groups, such as amines, phosphines, or carboxylates, into the organic framework of the ligand mdpi.com. The denticity of the ligand and the size of the chelate ring can have a significant impact on the stability and reactivity of the resulting metal complex.

Chelation and Bridging Coordination Modes

In addition to simple monodentate coordination, ligands derived from this compound can exhibit more complex coordination behaviors, such as chelation and bridging. Chelation occurs when a multidentate ligand binds to a metal center through two or more donor atoms, forming a stable ring structure. This "chelate effect" enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands.

Bridging coordination is another important bonding mode, where a single ligand coordinates to two or more metal centers simultaneously. This can lead to the formation of polynuclear complexes with interesting structural and electronic properties. The ability of a ligand to act as a bridging ligand depends on the spatial arrangement of its donor atoms and the flexibility of its organic backbone.

Electronic and Steric Influence of Arsenic Ligands in Metal Centers

Arsenic is a soft donor atom and tends to form strong covalent bonds with soft metal centers. The electronic properties of arsenic ligands are influenced by the electronegativity of the arsenic atom and the nature of the organic substituents. Compared to their phosphorus analogues (phosphine ligands), arsine ligands are generally considered to be less electron-donating. This difference in electronic character can affect the electron density at the metal center, which in turn influences the metal's reactivity in catalytic processes.

The steric properties of arsenic ligands are determined by the size and shape of the organic substituents. Bulky substituents can create significant steric hindrance around the metal center, which can have several consequences. For example, steric bulk can influence the coordination number of the metal, favor specific geometric isomers, and modulate the rate and selectivity of catalytic reactions by controlling substrate access to the active site nih.gov. The larger atomic radius of arsenic compared to phosphorus also contributes to the steric environment around the metal center.

Catalytic Applications in Homogeneous and Heterogeneous Systems

Complexes of transition metals with arsenic-containing ligands have shown promise as catalysts in a variety of organic transformations, in both homogeneous and heterogeneous systems alfachemic.comrsc.orgeolss.netresearchgate.netnih.gov. Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in solution. Heterogeneous catalysis, on the other hand, involves catalysts that are in a different phase from the reactants, such as a solid catalyst in a liquid or gas phase reaction ethz.ch.

The choice between a homogeneous and heterogeneous catalyst depends on the specific application. Homogeneous catalysts often exhibit high activity and selectivity due to their well-defined active sites. However, their separation from the reaction products can be challenging. Heterogeneous catalysts are generally easier to separate and recycle, but they may suffer from lower activity and selectivity compared to their homogeneous counterparts.

Role in Cross-Coupling Reactions and Related Organic Transformations

Arsenic-ligated transition metal complexes have been investigated as catalysts for cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds mdpi.comresearchgate.netruhr-uni-bochum.de. Two of the most important cross-coupling reactions are the Suzuki-Miyaura coupling and the Stille reaction nih.govresearchgate.netnih.govuwindsor.ca.

In the Suzuki-Miyaura coupling , an organoboron compound is coupled with an organohalide in the presence of a palladium catalyst and a base. The role of the ligand in this reaction is to stabilize the palladium catalyst and to facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

The Stille reaction involves the coupling of an organotin compound with an organohalide, also catalyzed by a palladium complex. As in the Suzuki-Miyaura coupling, the ligand plays a crucial role in modulating the reactivity and stability of the palladium catalyst. The use of arsenic-containing ligands in these reactions can lead to improved catalytic performance, such as higher yields and faster reaction rates, due to the unique electronic and steric properties of the arsenic donor atom.

Beyond cross-coupling reactions, arsenic-based catalysts have also been explored for other organic transformations, such as hydroboration and polymerization alfachemic.com. The versatility of these catalysts stems from the ability to fine-tune the ligand environment around the metal center, thereby controlling the catalyst's activity and selectivity for a specific reaction.

Exploration of Organoarsenic(V) Compounds in Emerging Catalytic Cycles

The exploration of organoarsenic(V) compounds in novel catalytic cycles, particularly derivatives of a this compound framework, represents a niche yet expanding area of chemical research. While direct catalytic applications of this compound itself are not extensively documented, the reactivity of related organoarsenic(V) compounds, such as arsonic acids and their derivatives, provides significant insights into their potential catalytic activity. These compounds are increasingly being investigated for their roles in both biological and synthetic catalytic systems.

One of the most well-documented catalytic cycles involving organoarsenic compounds is observed in biological systems. For instance, the bacterial enzyme ArsI, a non-heme ferrous iron (Fe(II))-dependent dioxygenase, catalyzes the oxygen-dependent cleavage of the carbon-arsenic (C-As) bond in trivalent organoarsenicals. This process is crucial for the degradation of compounds like monosodium methylarsenate (MSMA) and roxarsone (B1679585) (4-hydroxyl-3-nitrophenylarsonic acid) to the more toxic inorganic arsenite (As(III)) nih.gov. While the substrate is an organoarsenic(III) compound, the cycle involves changes in the arsenic coordination sphere and oxidation state, providing a model for potential synthetic catalytic cycles.

In synthetic chemistry, a notable example is the development of an unprecedented palladium/arsenic-based catalytic cycle for the hydration of nitriles to their corresponding amides. This process operates under remarkably mild conditions, at neutral pH and a moderate temperature of 60°C. The catalytic system utilizes commercially available palladium chloride and arsenic trioxide. Although the arsenic is introduced as As(III), it actively participates in the catalytic cycle, highlighting the potential for arsenic compounds to mediate complex chemical transformations frontiersin.org.

Furthermore, derivatives of cacodylic acid (dimethylarsinic acid) have been shown to exhibit catalytic effects. For example, cacodylic acid catalyzes the complex formation reaction of zinc(II) with pentane-2,4-dione and the acid dissociation of the nickel(II) triglycine (B1329560) complex rsc.org. This suggests a role for organoarsenic(V) compounds in facilitating metal-centered reactions, potentially by acting as a proton shuttle or by forming intermediate complexes that lower the activation energy of the reaction.

The biotransformation of roxarsone by microbial species such as Clostridium also offers a glimpse into the catalytic potential of organoarsenic(V) compounds. Under anaerobic conditions, these microorganisms can transform roxarsone into 3-amino-4-hydroxybenzene arsonic acid and inorganic arsenic epa.gov. This transformation underscores the lability of the C-As bond under certain conditions and the potential for designing catalytic systems that exploit this reactivity.

Interactive Table: Catalytic Applications of Organoarsenic(V) Compound Derivatives

| Catalyst/Compound Derivative | Reaction Type | Substrate | Product | Conditions |

| ArsI Enzyme | C-As Bond Cleavage | Trivalent Organoarsenicals (e.g., Roxarsone(III)) | Inorganic Arsenite (As(III)) | Oxygen-dependent, Biological |

| Palladium/Arsenic Trioxide | Nitrile Hydration | Aliphatic and Aromatic Nitriles | Amides | Neutral pH, 60°C |

| Cacodylic Acid | Metal Complex Formation | Zinc(II) and pentane-2,4-dione | Zinc(II)-pentane-2,4-dione complex | Aqueous solution |

| Clostridium species | Biotransformation | Roxarsone | 3-amino-4-hydroxybenzene arsonic acid, Inorganic As | Anaerobic, Biological |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanistic pathways of catalytic reactions involving organoarsenic(V) compounds is crucial for the rational design of new and efficient catalysts. Mechanistic studies often employ a combination of experimental techniques, such as kinetics and spectroscopy, and computational methods like Density Functional Theory (DFT) calculations digitellinc.com.

In the case of the ArsI-catalyzed degradation of organoarsenicals, structural and mechanistic studies have elucidated key steps in the catalytic cycle. The enzyme is a dioxygenase that requires ferrous iron. The proposed mechanism involves the binding of the trivalent organoarsenical substrate to the active site, followed by the activation of dioxygen. This leads to the cleavage of the C-As bond, resulting in the formation of inorganic arsenite nih.govresearchgate.net. A loop-gating mechanism is predicted to control the catalytic reaction, regulating substrate access to the active site.

For the palladium/arsenic-catalyzed nitrile hydration, a plausible mechanism has been proposed. The reaction is initiated by the coordination of the nitrile to the Pd(II) center. Arsenous acid, formed from the reaction of arsenic trioxide with water, then acts as a ligand to the palladium. This proximity of the nitrile and the arsenous acid moiety is thought to facilitate the nucleophilic attack of a water molecule, leading to the formation of the amide and regeneration of the catalyst frontiersin.org. This cooperative catalysis between palladium and arsenic is a key feature of the reaction's efficiency under mild conditions.

The catalytic effect of cacodylic acid in metal-complex formation is thought to proceed through a proton-transfer pathway. Cacodylic acid, being a weak acid, can act as a buffer and a proton shuttle, facilitating the deprotonation of ligands and their subsequent coordination to the metal center. This general acid-base catalysis is a common motif in many enzymatic and synthetic catalytic systems.

Detailed mechanistic investigations of these and other emerging catalytic cycles involving organoarsenic(V) compounds are ongoing. The insights gained from these studies will undoubtedly pave the way for the development of novel catalytic applications for this unique class of compounds.

Environmental Transformation Pathways of Methoxy Dioxido Arsane in Natural Systems

Abiotic Degradation Mechanisms in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that break down chemical compounds. nih.gov For Methoxy(dioxido)arsane, these mechanisms include reactions driven by light, water, and interactions with environmental matrices like soil and sediment.

In aquatic environments, photochemical degradation is a significant transformation pathway for this compound. Under UV irradiation and in the presence of a photocatalyst like nanocrystalline titanium dioxide, this compound can be effectively degraded. nih.gov Research has shown that hydroxyl radicals (HO*) are the primary reactive oxygen species responsible for this photodegradation. nih.gov The process transforms this compound into inorganic arsenate (As(V)). nih.gov In one study, 93% of an initial 10 mg-As/L concentration of this compound was converted to inorganic arsenate after 72 hours of reaction. nih.gov The degradation process can be described using first-order kinetics. nih.gov

Table 1: Photodegradation Kinetics of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reactant | This compound (MMA) | nih.gov |

| Product | Inorganic Arsenate (As(V)) | nih.gov |

| Kinetic Model | First-Order | nih.gov |

| Apparent Rate Constant | 0.033 h⁻¹ | nih.gov |

This interactive table summarizes the key parameters of the photocatalytic degradation of this compound in the presence of nanocrystalline TiO₂ and UV light.

The mobility of this compound in terrestrial and aquatic systems is heavily influenced by adsorption and desorption from soil and sediment particles. usda.gov Organic matter and mineral constituents, particularly iron and manganese (hydr)oxides, play a crucial role in the retention of arsenic species. osti.gov Generally, pentavalent arsenic species like this compound bind strongly to most mineral components in aerobic soils. osti.gov The adsorption capacity varies depending on the adsorbent material. For example, a N-methylglucamine modified chitosan (B1678972) polymeric adsorbent demonstrated a maximum adsorption capacity of 15.4 mg/g for this compound. nih.gov The uptake of this compound can be dependent on the concentration of background electrolytes, suggesting the formation of outer-sphere complexes with adsorbents. nih.gov

Desorption, the release of this compound from solid phases, can be triggered by several factors, including:

Ion Displacement: Competition with other anions for binding sites.

Increased Alkalinity: At pH values above 8.5, desorption is enhanced. osti.gov

Reduction: The transformation of arsenate species to more mobile arsenite species. osti.gov

Mineral Dissolution: Reductive dissolution of iron and manganese (hydr)oxides, which are major binding phases for arsenic, can release the adsorbed compound. osti.gov

This compound can undergo abiotic oxidative and reductive transformations depending on the prevailing environmental redox conditions. clu-in.org In oxic environments, manganese oxides can act as strong oxidants, rapidly converting reduced arsenic species to arsenate forms, which tend to be more strongly adsorbed. osti.gov Conversely, in anoxic environments, such as saturated soils or deep sediments, chemically reductive conditions can lead to the transformation of this compound (MMA(V)) to its trivalent form, monomethylarsonous acid (MMA(III)). This reduction significantly increases the compound's mobility and toxicity. clu-in.org These abiotic redox reactions are critical in controlling the speciation and transport of the compound within different environmental compartments.

Biogeochemical Cycling and Microbial-Mediated Transformations

Microorganisms play a pivotal role in the biogeochemical cycling of arsenic, including the transformation of this compound. nih.govwikipedia.org These biotic processes can alter the compound's chemical form, toxicity, and mobility. nih.gov

Microbial communities in soil and sediment can mediate both reductive and non-reductive transformations of this compound. nih.govclu-in.org

Reductive Biotransformation: A significant pathway for the degradation of this compound is a two-step reductive demethylation process carried out by a microbial community. nih.govnih.gov

Reduction: this compound (MMA(V)) is first reduced to monomethylarsonous acid (MMA(III)). This step has been identified in bacteria such as Burkholderia sp. nih.gov

Demethylation: The resulting MMA(III) is then demethylated to the more toxic inorganic arsenite (As(III)). nih.gov Bacteria from the genus Streptomyces have been shown to be capable of this demethylation step. nih.gov

Non-Reductive Biotransformation: In addition to degradation, microorganisms can also perform methylation, converting this compound into dimethylarsinic acid (DMA(V)). clu-in.orgresearchgate.net This process is part of a broader arsenic methylation pathway that can ultimately lead to the formation of volatile arsenic species. nih.gov

Table 2: Microbial Roles in this compound Biotransformation

| Transformation Process | Microbial Genus | Initial Compound | Product | Reference |

|---|---|---|---|---|

| Reduction | Burkholderia | This compound (MMA(V)) | Monomethylarsonous acid (MMA(III)) | nih.gov |

| Demethylation | Streptomyces | Monomethylarsonous acid (MMA(III)) | Inorganic Arsenite (As(III)) | nih.gov |

This interactive table outlines the specific roles of different bacterial genera in the transformation of this compound and other arsenic species.

A crucial pathway in the biogeochemical cycling of arsenic is volatilization, which is mediated by microbial methylation. nih.gov Microorganisms, including bacteria, archaea, and fungi, can sequentially methylate arsenic compounds, including this compound, to produce volatile species like dimethylarsine ((CH₃)₂AsH) and trimethylarsine (B50810) ((CH₃)₃As). nih.gov This process is considered a detoxification mechanism for the microbes. nih.gov

The expression of the arsM gene, which codes for an As(III) S-adenosylmethionine methyltransferase, is key to this process. acs.org Genetically engineered bacteria, such as Pseudomonas putida expressing this gene, have shown a high capacity for arsenic methylation and volatilization. nih.gov In laboratory studies with such engineered bacteria, after 48 hours of exposure to inorganic arsenic, a significant portion was converted to methylated forms, including this compound, and volatile arsines. nih.gov The addition of organic matter to soils can stimulate indigenous microbial activity, enhancing arsenic volatilization. acs.org Even a slight decrease in soil pH can also increase the production of volatile arsines. acs.org

Once volatilized into the atmosphere, these organoarsenic species are subject to atmospheric chemical processes, likely involving oxidation, though their specific atmospheric fate is complex and an area of ongoing research.

Table 3: Arsenic Species Distribution after 48h Incubation with Engineered P. putida

| Arsenic Species | Form | Percentage of Total Arsenic | Reference |

|---|---|---|---|

| Dimethylarsinic acid | In Medium | 62% (± 2.2%) | nih.gov |

| This compound | In Medium | 25% (± 1.4%) | nih.gov |

| Trimethylarsine oxide | In Medium | 10% (± 1.1%) | nih.gov |

| Dimethylarsine | Volatilized | 21% (± 1.0%) | nih.gov |

This interactive table shows the distribution of different arsenic species in the culture medium and as volatile compounds after 48 hours of microbial activity by genetically engineered Pseudomonas putida.

Interaction with Dissolved Organic Matter and Mineral Surfaces

The transport and bioavailability of methylated arsenicals like MMA and DMAA are significantly controlled by their interactions with dissolved organic matter (DOM) and mineral surfaces in soils and sediments.

Interaction with Dissolved Organic Matter:

Dissolved organic matter, such as humic and fulvic acids, can influence the mobility of methylated arsenic. Studies have shown that increased concentrations of fulvic acid can reduce the sorption of MMA and DMAA onto iron minerals. nm.gov This is because DOM can compete with arsenicals for binding sites on mineral surfaces or form soluble complexes with the arsenic compounds, thereby increasing their mobility in the aqueous phase. researchgate.net The extent of this interaction depends on the nature of the DOM, the mineralogy of the soil, and the solution chemistry, including pH. mdpi.com

Interaction with Mineral Surfaces:

Methylated arsenicals readily sorb to various mineral surfaces, particularly iron and aluminum oxides and hydroxides, as well as clay minerals. nm.govnih.gov This sorption is a key process that can retard the movement of these compounds in the environment. The strength of this binding is influenced by several factors:

Mineral Type: Goethite and ferrihydrite generally exhibit a higher sorption capacity for arsenicals compared to hematite (B75146). nm.govnih.gov

pH: The sorption of MMA and DMAA is pH-dependent. For instance, sorption is often enhanced at lower pH values. nm.gov

Presence of Other Ions: Co-existing ions, such as phosphate, can compete with arsenicals for sorption sites, potentially increasing their mobility. mdpi.comnih.gov

Research indicates that the sorption of MMA and DMAA onto iron (hydr)oxides primarily occurs through the formation of inner-sphere complexes via the arsonic acid group. nih.gov

Table 2: Sorption of Monomethylarsonic acid (MMA) and Dimethylarsinic acid (DMAA) on Various Minerals

| Mineral | Arsenic Species | pH Conditions | General Sorption Behavior | Reference |

|---|---|---|---|---|

| Goethite (α-FeOOH) | MMA, DMAA | Below pH 7 | Strong sorption, decreases with increasing pH. nm.gov | nm.gov |

| Hematite (α-Fe2O3) | MMA, DMAA | Below pH 7 | Lower sorption capacity compared to goethite. nm.gov | nm.gov |

| Kaolinite | p-ASA, ROX | pH 7 | Low sorption capacity. nih.gov | nih.gov |

| Calcareous Soil | Arsenate | pH > 9 | Sorption primarily on carbonates. usda.gov | usda.gov |

Note: p-ASA (p-arsanilic acid) and ROX (roxarsone) are phenylarsonic acid compounds, and their sorption behavior provides insights into the interactions of organoarsenicals with mineral surfaces.

Modeling Environmental Fate and Transport of this compound Analogs

Environmental fate and transport models are essential tools for predicting the distribution, concentration, and persistence of chemicals in the environment. rsc.orgmdpi.com For organoarsenicals, these models integrate various physical, chemical, and biological processes to estimate their environmental behavior. nih.govnih.gov

Modeling the fate of compounds like monosodium methanearsonate (MSMA), a salt of MMA, involves considering several key processes simultaneously:

Sorption and Sequestration: The binding of MMA and its metabolites to soil minerals is a critical factor in determining their mobility. nih.gov Sequestered residues are those that are not easily desorbed and are less available for microbial transformation. nih.gov

Microbial Transformations: Models must account for the microbially-mediated methylation of inorganic arsenic to MMA and DMAA, as well as the demethylation of MMA back to inorganic arsenic. nih.gov

The complexity of these models can range from multimedia compartmental models, which provide a broader overview of a chemical's distribution, to more detailed, spatially resolved models that consider specific watershed characteristics. mdpi.com The accuracy of these models is highly dependent on the quality of input data, including chemical properties, emission rates, and environmental parameters. rsc.org

Table 3: Key Parameters in Environmental Fate Models for Organoarsenicals

| Parameter | Description | Importance in Modeling |

|---|---|---|

| Sorption Coefficient (Kd) | A measure of the partitioning of a chemical between the solid (soil/sediment) and liquid (water) phases. | Determines the mobility of the compound; higher Kd indicates less mobility. nih.gov |

| Degradation Half-life (DT50) | The time required for 50% of the initial concentration of a substance to degrade. | Indicates the persistence of the compound in a specific environmental compartment (e.g., soil, water). |

| Transformation Rates | The rates of methylation and demethylation reactions. | Crucial for predicting the speciation of arsenic in the environment over time. nih.gov |

| Volatilization Rate | The rate at which a substance is transferred from soil or water to the atmosphere. | Important for volatile species like methyl arsines. nih.gov |

Advanced Analytical Methodologies for Speciation and Transformation Studies of Methoxy Dioxido Arsane

Chromatographic Separations Coupled with High-Resolution Atomic Spectrometry

Hyphenated techniques, which combine the separation power of chromatography with the high sensitivity and specificity of atomic spectrometry, are the cornerstone of arsenic speciation analysis. nih.govresearchgate.net These methods allow for the physical separation of different arsenic compounds from a complex matrix, followed by their element-specific detection.

The coupling of High-Performance Liquid Chromatography (HPLC) with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most frequently applied and powerful technique for arsenic speciation in various matrices. nih.govjfda-online.com This method combines the excellent separation capabilities of HPLC for non-volatile, ionic, and polar compounds with the high sensitivity and elemental specificity of ICP-MS. researchgate.netanalytik-jena.fr

Separation Principles: For the separation of organoarsenic compounds like methoxy(dioxido)arsane, anion-exchange chromatography is commonly employed. nih.govnih.gov The separation is achieved based on the interactions between the charged arsenic species and the stationary phase of the column. A mobile phase, often containing an ammonium (B1175870) carbonate buffer, is used to elute the separated compounds. nih.govnih.gov Gradient elution, where the concentration of the mobile phase is changed over time, allows for the separation of a wide range of arsenic species within a single analytical run. nih.govrsc.org

Detection and Quantification: Following separation by HPLC, the column effluent is introduced into the ICP-MS system. The high-temperature argon plasma of the ICP-MS atomizes and ionizes the arsenic atoms from the eluted compounds. The mass spectrometer then separates the arsenic ions (typically at a mass-to-charge ratio of 75) from other ions, allowing for highly sensitive and specific detection. thermofisher.com Detection limits in the sub-µg/kg or ng/L range are achievable, enabling the analysis of trace levels of arsenic species in environmental and biological samples. nih.govnih.gov Quantification is typically performed using external calibration with standards of known concentration. jfda-online.com

A significant challenge in ICP-MS detection is the potential for polyatomic interferences, such as the formation of 40Ar35Cl+, which has the same mass-to-charge ratio as arsenic (75As). thermofisher.com Modern ICP-MS instruments equipped with collision or reaction cells effectively mitigate these interferences by introducing a gas that reacts with or removes the interfering ions. nih.govthermofisher.com

Table 1: Typical HPLC-ICP-MS Operating Conditions for Organoarsenic Speciation

| Parameter | Condition | Reference |

|---|---|---|

| HPLC Column | Anion-exchange (e.g., Hamilton PRP-X100) | nih.govnih.gov |

| Mobile Phase | Gradient of Ammonium Carbonate ((NH4)2CO3) | nih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | nih.govresearchgate.net |

| Injection Volume | 20 - 100 µL | jfda-online.comresearchgate.net |

| ICP-MS RF Power | ~1550 W | jfda-online.com |

| Plasma Gas Flow | ~14.0 L/min | jfda-online.com |

| Analyte Mass (m/z) | 75 (As) | metrohm.com |

For volatile or semi-volatile organoarsenic compounds, Gas Chromatography (GC) coupled with a sensitive detector like ICP-MS is a powerful analytical tool. sepscience.comresearchgate.net This technique is particularly suited for identifying new metabolic products and analyzing volatile arsines that may be produced through biotransformation processes. researchgate.netnih.gov

The primary requirement for GC analysis is that the analytes must be volatile and thermally stable. Non-volatile species, including this compound, would require a derivatization step to convert them into a volatile form before injection into the GC system. A common derivatization technique is hydride generation, which converts various arsenic species into their corresponding volatile arsines (e.g., arsine, methylarsine, dimethylarsine). nih.gov

Once volatilized, the compounds are separated based on their boiling points and interaction with the GC column's stationary phase. nih.gov The separated compounds are then transferred to the ICP-MS for element-specific detection. GC-ICP-MS offers very low detection limits, often in the low parts-per-trillion (ppt) range, without the need for preconcentration steps. sepscience.com The rapid analysis time, typically around 5 minutes per injection, makes it suitable for industrial and environmental monitoring applications. sepscience.com

Hydride generation (HG) is a widely used sample introduction technique for arsenic analysis that enhances sensitivity by converting arsenic species into volatile arsines, which are then stripped from the sample matrix and transported to the detector. scienceasia.orgyoutube.com Despite its advantages, the technique faces significant methodological challenges, particularly for the speciation of organoarsenic compounds. deswater.comresearchgate.net

A primary challenge is that the efficiency of the hydride generation reaction is highly dependent on the specific chemical form of arsenic and the reaction conditions. deswater.comresearchgate.net For instance, arsenite (As(III)) is readily converted to arsine gas, while arsenate (As(V)) and methylated species like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) show significantly lower and more variable conversion efficiencies under the same conditions. researchgate.netnih.gov This necessitates a pre-reduction step, often using agents like L-cysteine, to convert all arsenic species to the trivalent state to ensure uniform and efficient hydride formation for total arsenic analysis. researchgate.netnih.gov However, for speciation, this pre-reduction would eliminate the chemical differences between the species.

The structure of the organoarsenic compound significantly influences the percentage of arsenic determined by hydride generation. deswater.com This variability complicates accurate quantification when analyzing a mixture of different arsenic species. Therefore, careful optimization of reaction parameters such as acid concentration and the concentration of the reducing agent (typically sodium borohydride) is crucial for achieving reliable and reproducible results for specific arsenic species. researchgate.netnih.gov

Table 2: Hydride Generation Efficiency of Different Arsenic Species

| Arsenic Species | Approximate HG Efficiency (without pre-reduction) | Reference |

|---|---|---|

| Arsenite (As(III)) | ~100% | nih.govresearchgate.net |

| Arsenate (As(V)) | 20-40% | researchgate.net |

| Monomethylarsonic acid (MMA) | ~100% | nih.gov |

| Dimethylarsinic acid (DMA) | ~83% | nih.gov |

Note: Efficiencies can vary significantly based on reaction conditions.

Novel Approaches for In Situ Monitoring of this compound and its Transformation Products

Traditional methods for studying the transformation of arsenic compounds rely on collecting samples and analyzing them in a laboratory, which is both time-consuming and costly. digitellinc.com There is a growing need for novel approaches that allow for the in situ monitoring of these transformation processes in real-time.

One promising technique is Surface-Enhanced Raman Spectroscopy (SERS). SERS is being investigated as a portable, alternative method to monitor environmental arsenic reactions directly at mineral surfaces. digitellinc.com This technique could provide valuable insights into the mechanisms by which compounds like this compound are transformed in the environment. Other novel approaches include the development of highly selective fluorescent sensors based on coordination polymers, which have shown potential for the rapid and sensitive detection of specific organoarsenic compounds in water. researchgate.net These in situ methods could revolutionize environmental monitoring by providing immediate data on the presence and transformation of arsenic species.

Development and Characterization of Reference Materials for Research-Level Analysis

The accuracy and reliability of any analytical measurement depend on proper method validation and quality control, which are heavily reliant on the availability of Certified Reference Materials (CRMs). nih.gov CRMs are materials with a well-characterized and certified concentration of specific analytes, including different arsenic species. researchgate.netnih.gov

A major challenge in organoarsenic speciation analysis is the limited availability of suitable CRMs. nih.govnih.gov Many existing reference materials are certified only for total arsenic content, with limited information on the concentrations of individual species. nih.gov The development of new CRMs, especially for less common organoarsenic compounds and in various matrices like food, water, and biological tissues, is crucial. researchgate.net

The process of developing a CRM involves:

Preparation : Collecting and preparing a bulk sample of the matrix (e.g., human urine, apple juice, fish tissue). researchgate.netnih.govresearchgate.net

Homogeneity and Stability Studies : Ensuring that the analyte is evenly distributed throughout the material and that its concentration remains stable over time under specified storage conditions. researchgate.netresearchgate.netnist.gov The stabilization of certain arsenic species, particularly the more toxic inorganic forms like As(III), can be a critical challenge. nist.gov

Certification : An inter-laboratory comparison involving multiple expert laboratories is conducted to analyze the material using different validated methods. researchgate.netnih.gov The consensus value from this collaborative analysis becomes the certified value.

The availability of a CRM for this compound would be invaluable for laboratories to validate their analytical methods, ensure the accuracy of their results, and improve data comparability across different studies.

Emerging Research Directions and Future Outlook for Methoxy Dioxido Arsane

Exploration of Methoxy(dioxido)arsane in Advanced Materials Science

The unique properties of organoarsenic compounds are being explored for the development of advanced materials with novel functionalities.

The incorporation of arsenic-containing moieties into polymer backbones is a growing area of interest for creating functional materials. nih.gov While research on this compound in this specific context is still nascent, the broader field of arsenic-containing π-conjugated molecules and polymers has seen significant progress. nih.gov These materials are being investigated for their unique electronic and optical properties. The methoxy (B1213986) group in this compound could potentially enhance the solubility and processability of such polymers, while the dioxido-arsane core could be tailored to influence the material's final properties.

Table 1: Potential Applications of this compound in Polymer Chemistry

| Potential Application | Role of this compound | Desired Properties |

| Conductive Polymers | Monomer or co-monomer | Enhanced charge transport, tunable bandgap |

| Emissive Materials | Dopant or pendant group | Phosphorescence, applications in OLEDs |

| High Refractive Index Polymers | Additive | Increased refractive index for optical applications |

Organoarsenic compounds have been identified as important precursors for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD), particularly for producing compound semiconductors like Gallium Arsenide (GaAs). mocvd-precursor-encyclopedia.deazonano.com Arsenic alkoxides, a class to which this compound belongs, are utilized in the Chemical Vapor Deposition of materials containing arsenic oxide. mocvd-precursor-encyclopedia.de

For a compound to be a suitable precursor for ALD or CVD, it must possess specific properties. rsc.org These include sufficient volatility, thermal stability within a defined temperature window, and high reactivity with the substrate and co-reagents. rsc.orgresearchgate.net The methoxy group in this compound could contribute to its volatility, a crucial parameter for precursor delivery in these deposition techniques. The reactivity of the arsenic center is key to the film growth process.

Table 2: Key Properties of Precursors for ALD/CVD

| Property | Description | Potential Relevance of this compound |

| Volatility | Ability to be vaporized and transported to the reaction chamber. | The methoxy group may enhance volatility. |

| Thermal Stability | Must not decompose in the gas phase before reaching the substrate. | The arsenic-oxygen and arsenic-carbon bonds influence stability. |

| Reactivity | Must react with the substrate surface in a controlled manner. | The dioxido-arsane moiety will dictate the surface chemistry. |

Interdisciplinary Research with Emerging Fields in Chemical Science

The study of organoarsenic compounds like this compound is increasingly intersecting with other scientific disciplines. The development of functional organoarsenic chemistry has spurred collaborations between synthetic chemists, materials scientists, and computational chemists. nih.gov Furthermore, the biological activity of some organoarsenic compounds, such as the naturally occurring Arsenicin A, continues to inspire research at the interface of chemistry and biology. alfa-chemistry.com

Advancements in Computational Chemistry for Predictive Modeling of Novel Reactivity and Properties

Computational chemistry has become an indispensable tool in organoarsenic research. nih.govnih.gov Techniques like Density Functional Theory (DFT) are used to predict the structures, spectroscopic properties (e.g., NMR spectra), and reactivity of these molecules. nih.gov Such computational studies can provide valuable insights that guide synthetic efforts and help in the rational design of new functional molecules. For this compound, computational modeling could be employed to predict its thermal decomposition pathways, a critical aspect for its application as a CVD/ALD precursor. Moreover, computational tools are being used to understand the mechanisms of arsenic degradation and remediation, which is crucial for developing environmentally benign applications. acs.org

Application of Green Chemistry Principles in Organoarsenic Research and Synthesis

The inherent toxicity of many arsenic compounds necessitates a strong focus on green chemistry principles in their synthesis and application. wikipedia.orgwikipedia.org The twelve principles of green chemistry provide a framework for designing chemical processes that are safer and more environmentally friendly. yale.edusigmaaldrich.comacs.orgepa.gov

In the context of this compound and other organoarsenicals, key green chemistry principles include:

Prevention of Waste : Designing synthetic routes with high atom economy to minimize the generation of hazardous waste. acs.orgepa.gov

Designing Safer Chemicals : Developing organoarsenic compounds with reduced toxicity while maintaining their desired functionality. yale.edusigmaaldrich.com

Less Hazardous Chemical Syntheses : Utilizing less toxic starting materials and reagents. nih.gov The development of nonvolatile intermediate transformation (NIT) methods for synthesizing organoarsenic compounds is a significant step in this direction. nih.gov

Design for Degradation : Creating compounds that break down into innocuous substances after their intended use, preventing their persistence in the environment. acs.orgepa.gov

By adhering to these principles, researchers aim to harness the unique properties of organoarsenic compounds while mitigating their potential environmental and health impacts. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.